acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol
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Overview
Description
Acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol is a chemical compound known for its unique structure and properties It is a derivative of phenol, substituted with an acetic acid group and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol typically involves the alkylation of phenol followed by acylation. The process begins with the Friedel-Crafts alkylation of phenol using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the branched alkyl chain onto the phenol ring. The resulting product is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency. The final product is purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, affecting enzyme activity and cellular processes. The acetic acid group can undergo ionization, influencing the compound’s solubility and reactivity. The branched alkyl chain can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, simpler in structure but less versatile in applications.
2-Methyl-5-[(2R)-6-methylheptan-2-yl]phenol: Lacks the acetic acid group, affecting its reactivity and solubility.
Acetic acid: Lacks the phenolic and alkyl groups, limiting its biological activity.
Uniqueness
Acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol is unique due to the combination of its functional groups, which confer a range of chemical reactivities and biological activities. The presence of both the acetic acid and phenolic groups allows for diverse interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
CAS No. |
664361-65-3 |
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Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol |
InChI |
InChI=1S/C15H24O.C2H4O2/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14;1-2(3)4/h8-12,16H,5-7H2,1-4H3;1H3,(H,3,4)/t12-;/m1./s1 |
InChI Key |
CRSKLHPPIIUTCZ-UTONKHPSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)CCCC(C)C)O.CC(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CCCC(C)C)O.CC(=O)O |
Origin of Product |
United States |
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